molecular formula C5H4Cl2N2O B583232 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride CAS No. 157142-50-2

4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B583232
CAS No.: 157142-50-2
M. Wt: 179
InChI Key: ZJUBRBFBPOSJDA-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride (CAS: 157142-50-2) is a pyrazole-derived acyl chloride with a molecular formula of C₅H₃Cl₂N₂O and a molecular weight of 177.95 g/mol. Its structure features a methyl group at the 1-position, a chlorine atom at the 4-position, and a reactive carbonyl chloride group at the 5-position of the pyrazole ring . This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its high reactivity, enabling nucleophilic substitutions and cross-coupling reactions.

Properties

IUPAC Name

4-chloro-2-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUBRBFBPOSJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663117
Record name 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157142-50-2
Record name 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Acylation Reactions: The carbonyl chloride group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Catalysts: Often used to facilitate the reactions, such as Lewis acids.

Major Products:

    Esters and Amides: Formed from the reaction with alcohols and amines.

    Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical entities. This reactivity is crucial for its role in organic synthesis and the development of new compounds .

Comparison with Similar Compounds

Structural Isomers: Positional Variations

Positional isomers of the target compound differ in substituent placement, significantly altering reactivity and applications:

Compound Name CAS RN Molecular Formula Substituent Positions Key Properties/Applications
4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride 157142-50-2 C₅H₃Cl₂N₂O 1-CH₃, 4-Cl, 5-COCl High reactivity for acylations
4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride 1048340-09-5 C₅H₃Cl₂N₂O 1-CH₃, 4-Cl, 3-COCl Altered electrophilicity; used in specialty syntheses
4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride 1858240-03-5 C₅H₃Cl₂N₂O 1-H, 4-Cl, 5-CH₃, 3-COCl Reduced steric hindrance; potential for polymer chemistry

Key Insight : The position of the carbonyl chloride group (3 vs. 5) influences electrophilic reactivity. For example, the 5-COCl isomer is more sterically accessible for nucleophilic attacks compared to the 3-COCl analog .

Functional Group Variants

Pyrazole derivatives with alternative functional groups exhibit distinct chemical behaviors:

Compound Name CAS RN Molecular Formula Functional Group Molecular Weight (g/mol) Applications
1-Methyl-1H-pyrazole-4-carbaldehyde 25016-11-9 C₅H₆N₂O Aldehyde (-CHO) 110.11 Precursor for Schiff base syntheses
Methyl 1H-pyrazole-3-carboxylate 15366-34-4 C₅H₆N₂O₂ Ester (-COOCH₃) 126.11 Ester hydrolysis to carboxylic acids

Key Insight : Acyl chlorides (e.g., the target compound) are far more reactive than aldehydes or esters, making them superior for rapid derivatization. However, aldehydes and esters offer better stability for storage and controlled reactions .

Aromatic Substitution Derivatives

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Features
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride 288252-38-0 C₁₁H₈Cl₂N₂O 255.10 Enhanced hydrophobicity; drug discovery intermediate

Key Insight : The phenyl group in this derivative increases molecular weight and lipophilicity, favoring applications in medicinal chemistry (e.g., kinase inhibitors) .

Commercial Availability and Pricing

  • Target Compound : Discontinued by CymitQuimica .
  • 1-Methyl-1H-pyrazole-4-carbaldehyde : Priced at JPY 35,000/5g (98% purity) .
  • 1-(4-Chlorophenyl) Derivative : Available from Thermo Scientific (JPY 32,100/1g, 95% purity) .

Biological Activity

4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride is a pyrazole derivative characterized by its unique chemical structure, which includes a chloro substituent and a carbonyl chloride functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C6H6Cl2N2OC_6H_6Cl_2N_2O, with a molecular weight of 193.03 g/mol. The structure features a five-membered pyrazole ring with two nitrogen atoms and a carbonyl chloride group, which enhances its reactivity in synthetic applications.

PropertyValue
Molecular FormulaC₆H₆Cl₂N₂O
Molecular Weight193.03 g/mol
Functional GroupsChloro, Carbonyl Chloride

Biological Activity

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound have not been extensively documented; however, related compounds provide insights into its potential effects.

Anticancer Activity :
Studies on similar pyrazole derivatives have shown that they can induce apoptosis in cancer cells. For instance, certain pyrazole derivatives were reported to inhibit cell proliferation by affecting the cell cycle and activating apoptotic pathways.

Antimicrobial Effects :
Pyrazoles have been explored for their antimicrobial properties. A study on 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives indicated significant antifungal activity against various phytopathogenic fungi . While specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy.

Case Studies

  • Antifungal Activity :
    A series of pyrazole derivatives were synthesized and tested for antifungal activity, demonstrating effective inhibition against several fungal strains. The structure-activity relationship (SAR) indicated that modifications at the pyrazole ring could enhance antifungal potency .
  • Anticancer Mechanisms :
    Research on related pyrazoles demonstrated their ability to disrupt the cell cycle in cancer cells, particularly through the activation of p27 levels and induction of apoptosis. This suggests that this compound may exhibit similar mechanisms.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, allowing for controlled production with high purity levels. Its applications extend beyond pharmaceuticals into agriculture as potential pesticides or herbicides due to the bioactive nature of pyrazoles .

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